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Compound of Interest

Compound Name: (E/Z)-DMU2105

Cat. No.: B15577938 Get Quote

This guide provides a comparative analysis of the inhibitory specificity of DMU2105, also

known as dimethyl-4,4'-dimethoxy-5,6,5',6'-dimethylenedioxybiphenyl-2,2'-dicarboxylate (DDB),

against a panel of human Cytochrome P450 (CYP) enzymes. The data presented here is

crucial for researchers and professionals in drug development to understand the potential for

drug-drug interactions (DDIs) mediated by this compound.[1][2][3]

Data Summary: Inhibitory Profile of DMU2105 (DDB)
The following table summarizes the in vitro inhibitory activity of DMU2105 (DDB) against

various human CYP isoforms. The data is derived from studies using human liver microsomes

and specific probe substrates for each enzyme.
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CYP Isoform
Probe Substrate
Reaction

Inhibitory Effect of
DMU2105 (DDB)

Kᵢ Value (μM)

CYP3A4
Testosterone 6β-

hydroxylation
Strong Inhibition 0.27 ± 0.21[4]

CYP1A2
Caffeine N₃-

demethylation

Marginal Inhibition (at

higher concentrations)
Not Determined

CYP2C9
Diclofenac 4'-

hydroxylation

Marginal Inhibition (at

higher concentrations)
Not Determined

CYP2D6
Dextromethorphan O-

demethylation

Marginal Inhibition (at

higher concentrations)
Not Determined

CYP2A6 Not specified No Effect Not Applicable

CYP2C19 Not specified No Effect Not Applicable

CYP2E1 Not specified No Effect Not Applicable

Key Findings:

DMU2105 (DDB) is a potent and selective inhibitor of CYP3A4.[4]

The inhibition of other major CYP isoforms, including CYP1A2, CYP2C9, and CYP2D6, is

minimal and only observed at higher concentrations of the compound.[4]

DMU2105 (DDB) demonstrated no inhibitory effect on CYP2A6, CYP2C19, and CYP2E1

activities.[4]

The mechanism of CYP3A4 inhibition by DMU2105 (DDB) involves the formation of a

metabolite-P450 complex, leading to a time-dependent loss of enzyme activity.[4]

Experimental Protocols
The following is a generalized methodology for assessing the inhibitory potential of a

compound like DMU2105 (DDB) against various CYP enzymes in vitro.
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Objective: To determine the inhibitory constant (Kᵢ) and selectivity of a test compound against

major human CYP isoforms.

Materials:

Human liver microsomes (pooled)

Test compound (DMU2105/DDB)

NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺)

Specific probe substrates for each CYP isoform (as listed in the table above)

Incubation buffer (e.g., potassium phosphate buffer, pH 7.4)

Analytical instrumentation (e.g., LC-MS/MS) for metabolite quantification

Procedure:

Microsomal Incubation: Human liver microsomes are incubated with the test compound at

various concentrations in the presence of the specific probe substrate for each CYP isoform.

Initiation of Reaction: The metabolic reaction is initiated by the addition of an NADPH

regenerating system.

Incubation Conditions: Incubations are typically carried out at 37°C for a specified period,

ensuring linear metabolite formation.

Termination of Reaction: The reaction is stopped by adding a suitable solvent (e.g., ice-cold

acetonitrile).

Sample Processing: Samples are centrifuged to precipitate proteins, and the supernatant is

collected for analysis.

Metabolite Quantification: The formation of the specific metabolite from the probe substrate

is quantified using a validated analytical method, such as LC-MS/MS.
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Data Analysis: The rate of metabolite formation in the presence of the test compound is

compared to the control (without the inhibitor). The IC₅₀ (half-maximal inhibitory

concentration) is determined, and subsequently, the Kᵢ value is calculated using appropriate

kinetic models (e.g., Cheng-Prusoff equation for competitive inhibition).

Visualization of Experimental Workflow
The following diagram illustrates the typical workflow for evaluating the CYP inhibition potential

of a test compound.
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Caption: Workflow for in vitro CYP inhibition assay.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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